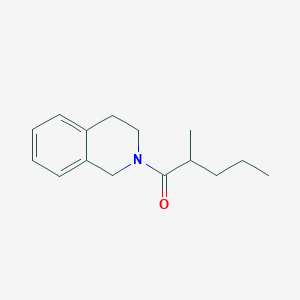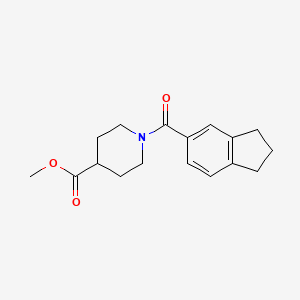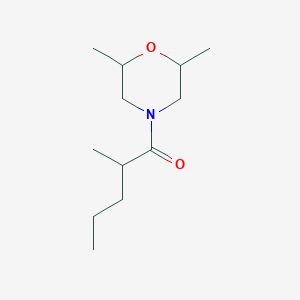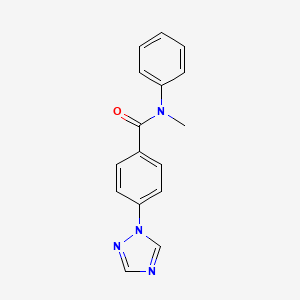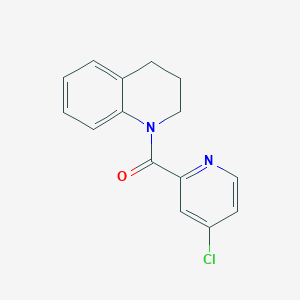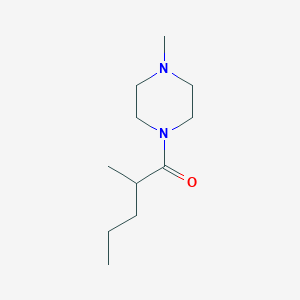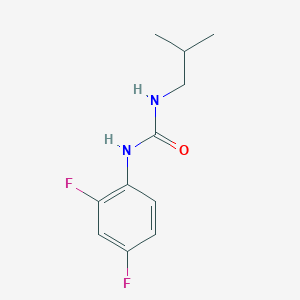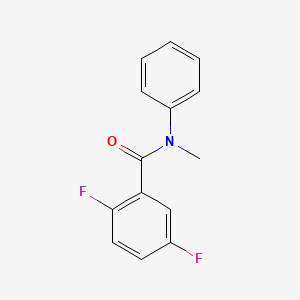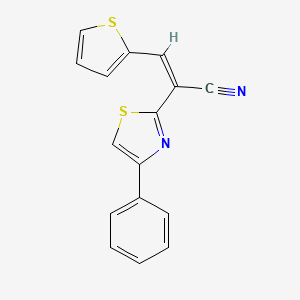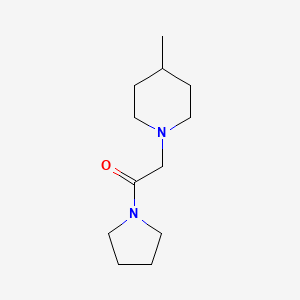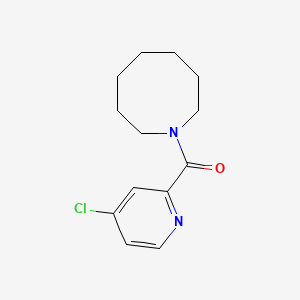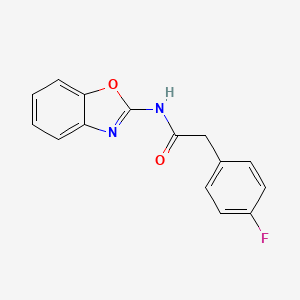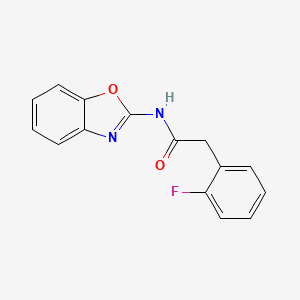![molecular formula C15H15ClN2O B7500850 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7500850.png)
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CMMP, and it is a potent inhibitor of the protein kinase, cyclin-dependent kinase 4 (CDK4). CDK4 is a crucial regulator of the cell cycle, and its inhibition has been shown to have therapeutic potential in various types of cancer.
Mecanismo De Acción
The mechanism of action of CMMP involves the inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a protein kinase that plays a crucial role in the G1 phase of the cell cycle. It phosphorylates and activates the retinoblastoma protein (RB), which allows cells to progress through the cell cycle. Inhibition of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity by CMMP leads to the accumulation of hypophosphorylated RB, which arrests cells in the G1 phase and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
CMMP has been shown to have significant biochemical and physiological effects. In cancer cells, CMMP induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. CMMP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CMMP has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMMP has several advantages for lab experiments. It is a potent and selective inhibitor of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide, making it a valuable tool for studying the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in cancer and other diseases. CMMP is also water-soluble, making it easy to prepare and administer in cell culture and animal models. However, CMMP has limitations in terms of its stability and solubility in vivo, which may affect its efficacy in clinical settings.
Direcciones Futuras
For the study of CMMP include the development of more potent and selective 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide inhibitors, investigation of the role of 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide in other diseases, and the use of CMMP in combination with other therapies.
Métodos De Síntesis
The synthesis of CMMP involves a series of chemical reactions that begin with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with N-methyl-N-[(2-methylphenyl)methyl]amine in the presence of triethylamine to form the final product, CMMP. The synthesis of CMMP has been optimized to produce high yields and purity, making it suitable for scientific research.
Aplicaciones Científicas De Investigación
CMMP has been extensively studied for its therapeutic potential in cancer treatment. 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide is a key regulator of the cell cycle, and its overexpression has been associated with various types of cancer, including breast, lung, and pancreatic cancer. CMMP has been shown to inhibit 4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide activity, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, CMMP has demonstrated efficacy in inhibiting tumor growth and metastasis in various cancer models.
Propiedades
IUPAC Name |
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11-5-3-4-6-12(11)10-18(2)15(19)14-9-13(16)7-8-17-14/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLAHEAXOKBXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C)C(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
